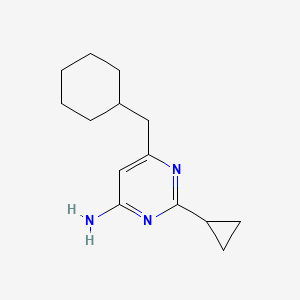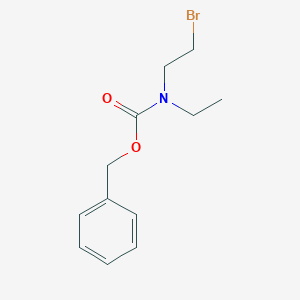
(2-Bromoethyl)ethylcarbamic acid benzyl ester
Übersicht
Beschreibung
“(2-Bromoethyl)ethylcarbamic acid benzyl ester” is a complex organic compound. It contains an ester functional group, which is characterized by the -COO- group. This compound also contains a bromoethyl group, which is an alkyl group with a bromine atom attached, and a benzyl group, which is an aromatic ring attached to a CH2 group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a carboxylic acid or its derivative with an alcohol in a process known as esterification . The bromoethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the ester, bromoethyl, and benzyl groups would significantly influence its structure .Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is broken down into a carboxylic acid and an alcohol in the presence of water . The bromine atom in the bromoethyl group could also be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could make the compound relatively heavy and polar, while the benzyl group could contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen
Selective Oxidation of Alkyl Benzenes
Benzyl esters are formed catalytically from alkyl benzenes using bromate salts in the presence of cerium ammonium nitrate, showcasing their relevance in selective oxidation reactions. This method operates at moderate temperatures, highlighting the utility of benzyl esters in synthesizing various organic compounds through oxidation processes (Ganin & Amer, 1997).
Synthesis and Polymerization of Functional Cyclic Esters
Research on the design, synthesis, and ring-opening polymerization of functional cyclic esters, including those with benzyl ester protecting groups, illustrates the application of benzyl esters in creating hydrophilic aliphatic polyesters. These materials are significant for their biodegradable properties and potential in medical and environmental applications (Trollsås et al., 2000).
Esterification Reactions
The mediation of esterification reactions by triethylamine using a benzyl ester reagent underscores the chemical versatility and applicability of benzyl esters in synthesizing complex molecules, including amino acid and sugar derivatives. This area of research demonstrates the utility of benzyl esters in organic synthesis, particularly in forming ester bonds without affecting sensitive functionalities (Tummatorn, Albiniak, & Dudley, 2007).
Benzylic Bromination
Investigations into benzylic bromination, particularly the synthesis of (2-Bromomethyl-phenyl)-methoxyiminoacetic acid methyl ester, reveal the critical role of bromoethyl esters in organic synthesis. This research demonstrates the efficiency of bromination reactions in synthesizing compounds with potential utility in various chemical industries (Lee & Ra, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl N-(2-bromoethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-14(9-8-13)12(15)16-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQRIPGMKUDLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCBr)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-bromoethyl)-N-ethylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484140.png)
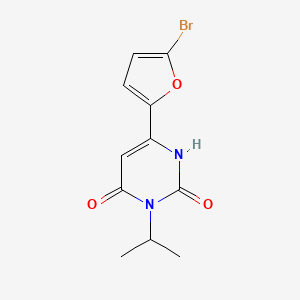

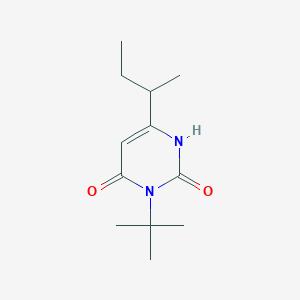
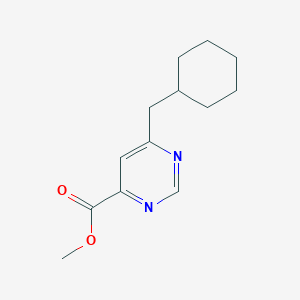
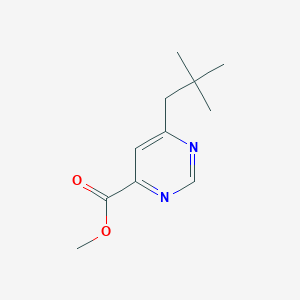
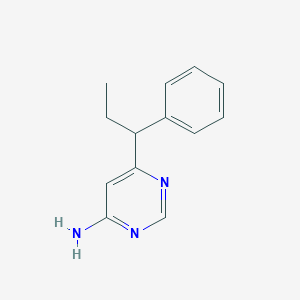
![6-[(2-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484150.png)

![6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine](/img/structure/B1484152.png)
